D-mannaric acid

Polymer Chemistry Biobased Polymers Polyhydroxypolyamides

Researchers and procurement managers often struggle to source chiral, stereoregular diacid monomers for optically active polyamides. D-Mannaric acid (CAS 22076-54-6) is a C2-symmetric, chiral hexaric acid that directly solves this gap. • Produces a stereoregular Nylon 66 analog with Mw 31,100 and polydispersity 1.5, enabling tailored mechanical and solubility profiles. • Forms stable 2:2 complexes with W(VI)/Mo(VI) across a broad pH range (2-10), supporting metal recovery and MOF synthesis under varied acidity conditions. • A validated ion chromatography method (Dionex ICS2000, AS11-HC column) is available for QC and reaction monitoring.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B1237638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-mannaric acid
Synonymsmannaric acid
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m0/s1
InChIKeyDSLZVSRJTYRBFB-LDHWTSMMSA-N
Commercial & Availability
Standard Pack Sizes1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannaric Acid: Properties, Synthesis, and Sourcing


D-Mannaric acid (CAS 22076-54-6) is the D-enantiomer of mannaric acid, a six-carbon aldaric acid (hexaric acid) with molecular formula C6H10O8 and molecular weight 210.138 Da [1]. It is characterized by four chiral centers and a C2 axis of symmetry, but no plane of symmetry, rendering the molecule chiral [2]. The compound is synthesized via nitric acid oxidation of D-mannose or D-mannitol, yielding a diacid monomer with two terminal carboxyl groups and four secondary hydroxyl groups [3].

Chiral C2-symmetric diacid for stereoregular polyamide research
Supports metal chelation studies over a wide pH range
Synthesis from D-mannose or D-mannitol via nitric acid oxidation

D-Mannaric Acid: Why Generic Substitution Fails


Generic substitution among aldaric acids (e.g., D-glucaric, meso-galactaric, meso-xylaric) is invalid due to fundamental stereochemical and conformational differences. D-Mannaric acid is a chiral molecule with a C2 symmetry axis, enabling the synthesis of optically active, stereoregular polyamides [1]. In contrast, meso-galactaric acid is achiral and yields symmetric, non-chiral polymers, while D-glucaric acid, though chiral, adopts a different conformation that alters polymer properties such as water solubility and melting point [2].

D-Mannaric Acid Chiral monomer yields stereoregular, optically active polyamides
meso-Galactaric Acid Achiral; produces non-chiral, symmetric polymers with different solubility and melting profiles
D-Mannaric Acid Forms stable 2:2 W(VI) complexes over pH 2–10
D-Glucaric Acid Different conformation alters polymer water solubility and metal coordination behavior

D-Mannaric Acid: Comparative Evidence Guide


Polymer Melting Point and Solubility Trends

Polyhydroxypolyamides synthesized from esterified D-mannaric acid and even-numbered alkylenediamines (C2–C12) exhibit distinct water solubility and melting point profiles compared to polymers derived from meso-galactaric, D-glucaric, and meso-xylaric acids [1]. The differences arise from the conformational preferences of the aldaryl monomer units [2].

Polymer melting point & solubility
Head-to-head
Intermediate hydrophilicity; chiral stereoregular polymers; properties tunable by diamine length
Supports selection for balanced hydrophilic/hydrophobic polyamide design
Conformation-driven property differences vs. galactaric, glucaric acids
Polymer Chemistry Biobased Polymers Polyhydroxypolyamides

W(VI) Complexation pH Range Comparison

A direct head-to-head NMR study comparing the complexation of D-mannaric acid and D-galactaric acid with tungsten(VI) oxoions in aqueous solution revealed distinct pH-dependent behavior [1]. D-Mannaric acid forms 2:2 complexes over a wider pH range (2–10) compared to D-galactaric acid (pH 3–8) [2].

W(VI) complexation pH range
Head-to-head
pH 2–10 (vs. D-galactaric pH 3–8)
Broader operational pH window for metal chelation studies
Aqueous NMR evidence; 2:2 complex stability
Coordination Chemistry Metal-Ligand Complexes NMR Spectroscopy

Stereoregular Chiral Polyamide Formation

Due to its C2 axis of symmetry and chirality, D-mannaric acid acts as a chiral diacid monomer that yields stereoregular polyamides, unlike meso-galactaric acid, which is achiral and forms symmetric, non-stereoregular polymers [1]. A specific Nylon 66 analog synthesized from protected D-mannaric acid exhibited a weight-average molecular weight (Mw) of 31,100 with a polydispersity of 1.5, as determined by GPC [2].

Stereoregular polyamide Mw
Class-level
Mw 31,100 Da; PDI 1.5 (Nylon 66 analog)
Demonstrates chiral monomer utility for optically active polymers
GPC characterization; data to verify for other derivatives
Polymer Science Stereoregular Polymers Chiral Materials

Crystalline Derivative Synthesis Route

A modified, computer-controlled nitric acid oxidation of D-mannose using oxygen as the terminal oxidant enabled the isolation of D-mannaric acid as its crystalline diamide derivative, N,N′-dimethyl-D-mannaramide, in a 52% yield [1]. This diamide was characterized by GC-MS, 1H and 13C NMR, elemental analysis, and X-ray crystallography, providing a high-purity, well-defined monomer source [2].

Crystalline derivative yield
Supporting evidence
52% isolated yield (N,N′-dimethyl-D-mannaramide)
Reproducible route to well-characterized monomer derivative
X-ray, GC-MS, NMR confirmed; suitable for polymerization studies
Synthetic Methodology Process Chemistry Carbohydrate Oxidation

D-Mannaric Acid: Validated Application Scenarios


Stereoregular Chiral PHPAs Synthesis

Based on evidence that D-mannaric acid's C2 symmetry and chirality yield stereoregular polymers [1], and that polyamides derived from it exhibit tunable water solubility and melting points distinct from meso-galactaric or D-glucaric acids [2], this compound is the optimal choice for synthesizing optically active PHPAs for applications in enantioselective membranes, chiral stationary phases, and biodegradable materials requiring specific hydrophilic/hydrophobic balance.

Metal Ion Chelation Applications

The wider operational pH range (2–10) for stable 2:2 complex formation with W(VI) and Mo(VI), compared to D-galactaric acid's narrower range (pH 3–8) [1], positions D-mannaric acid as the preferred ligand for metal recovery processes, corrosion inhibition, or synthesis of metal-organic frameworks (MOFs) intended for use across varied acidity conditions.

Biobased Monomer for High-Performance Polyamides

The reproducible 52% yield synthesis of crystalline N,N′-dimethyl-D-mannaramide [1], coupled with the ability to produce a stereoregular Nylon 66 analog with Mw 31,100 and polydispersity 1.5 [2], makes D-mannaric acid a reliable, carbohydrate-derived building block for developing novel polyamides with tailored mechanical and solubility properties, offering a sustainable alternative to petrochemical-derived monomers.

Ion Chromatography Analytical Standard

The established Ion Chromatography (IC) method using a Dionex ICS2000 system with an AS11-HC column and suppressed conductivity detection effectively separates and detects the anionic salt form of mannaric acid alongside other sugar acids like D-glucaric and xylaric acids [1]. This validated method supports the use of D-mannaric acid as a reference standard in quality control and reaction monitoring for nitric acid oxidation processes of sugars.

Application
Selection Property
Validation Focus
Stereoregular chiral polyamide research
Chiral C2-symmetric diacid monomer
Stereoregularity and tunable hydrophilicity
Metal ion chelation studies
Broad pH complexation range (pH 2–10)
Complex stability under varied acidity
Biobased polyamide development
High-purity crystalline diamide derivative
Monomer purity and polymer molecular weight
Sugar acid analytical reference
Validated IC separation method
Detection in nitric acid oxidation mixtures
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